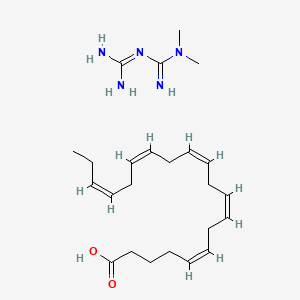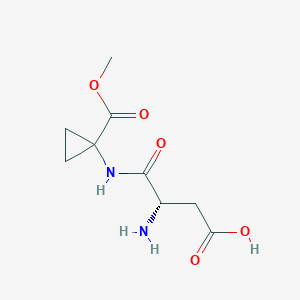
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of L-aspartic acid, which is a naturally occurring amino acid. The presence of a cyclopropane ring in its structure adds to its chemical uniqueness and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the coupling of L-aspartic acid derivatives with cyclopropane carboxylic acid derivatives. One common method involves the use of coupling reagents such as DIC (N,N’-Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) in a solvent like dichloromethane (DCM). The reaction is often carried out under mild conditions, typically at room temperature or slightly elevated temperatures, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods combined with chemical synthesis. For instance, the enzymatic production of α-L-aspartyl derivatives followed by chemical transformation to introduce the cyclopropane ring can be an efficient route. This method leverages the specificity of enzymes to produce high-purity intermediates, which are then chemically modified to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or halogenated derivatives.
Applications De Recherche Scientifique
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This compound may also interfere with protein-protein interactions, thereby modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aspartame (L-aspartyl-L-phenylalanine methyl ester): A well-known sweetener with a similar aspartyl structure.
L-alanyl-L-glutamine (Ala-Gln): Another dipeptide with applications in nutrition and medicine.
Uniqueness
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other aspartyl derivatives. This structural feature makes it a valuable compound for studying enzyme interactions and developing new therapeutic agents.
Propriétés
Numéro CAS |
92398-42-0 |
|---|---|
Formule moléculaire |
C9H14N2O5 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[(1-methoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H14N2O5/c1-16-8(15)9(2-3-9)11-7(14)5(10)4-6(12)13/h5H,2-4,10H2,1H3,(H,11,14)(H,12,13)/t5-/m0/s1 |
Clé InChI |
QUIAZCLLUASCDS-YFKPBYRVSA-N |
SMILES isomérique |
COC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
COC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


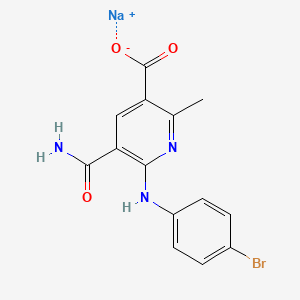
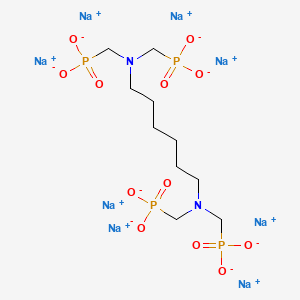


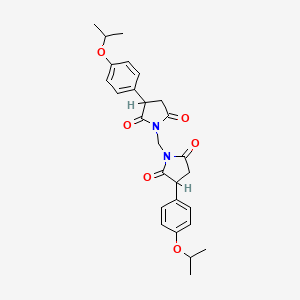
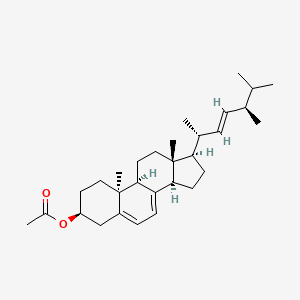
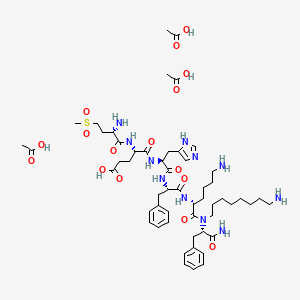
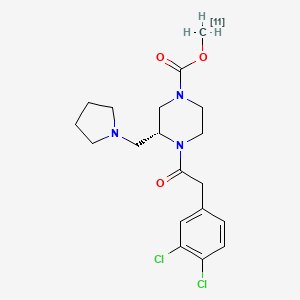
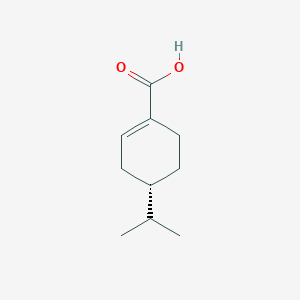
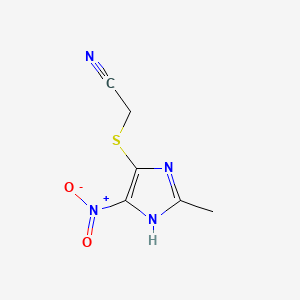
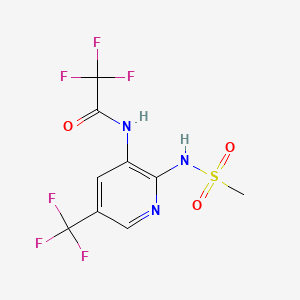
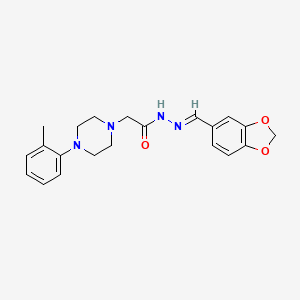
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
